1-(3-methylphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide
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Description
1-(3-methylphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide is a useful research compound. Its molecular formula is C18H18N2O2S2 and its molecular weight is 358.5g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Transformations
The synthesis of imidazole derivatives, including methods for producing 4-phosphorylated imidazole derivatives, showcases the chemical versatility and potential applications of these compounds in creating biologically active molecules. Techniques involve the use of metallic derivatives of imidazole and phosphorus halides or cross-coupling reactions facilitated by palladium catalysts. These synthetic pathways open avenues for developing novel compounds with varied biological activities (Abdurakhmanova et al., 2018).
Biological and Pharmacological Activities
Imidazole derivatives are noted for their broad spectrum of pharmacological activities. Studies have highlighted their roles in antimicrobial, antitumor, and antidiabetic therapies, among others. The therapeutic versatility of imidazole[2,1-b]-thiazoles and their derivatives is well documented, with these compounds showing promise in medicinal chemistry due to their diverse pharmacological activities (Shareef et al., 2019).
Antioxidant and Anti-inflammatory Agents
Research into benzofused thiazole derivatives has demonstrated their potential as antioxidant and anti-inflammatory agents. These studies underscore the importance of the thiazole scaffold in developing new therapeutic agents that exhibit significant biological activities (Raut et al., 2020).
Corrosion Inhibition
Imidazoline derivatives, closely related in structure to imidazole compounds, are highlighted for their effectiveness as corrosion inhibitors. These compounds' chemical structure enables strong adsorption onto metal surfaces, offering protection against corrosion. This application is significant in industries such as petroleum, where corrosion prevention is critical (Sriplai & Sombatmankhong, 2023).
properties
IUPAC Name |
3-(3-methylphenyl)-5,5-dioxo-1-phenyl-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazole-2-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S2/c1-13-6-5-9-15(10-13)20-17-12-24(21,22)11-16(17)19(18(20)23)14-7-3-2-4-8-14/h2-10,16-17H,11-12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIHSAOMCFUQERN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C3CS(=O)(=O)CC3N(C2=S)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.